Product packaging for Ethene, [2-(2-ethoxyethoxy)ethoxy]-(Cat. No.:CAS No. 10143-53-0)

Ethene, [2-(2-ethoxyethoxy)ethoxy]-

Cat. No.: B159230
CAS No.: 10143-53-0
M. Wt: 160.21 g/mol
InChI Key: AYMDJPGTQFHDSA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Vinyl Ether Chemistry

The study of vinyl ether chemistry has a history deeply intertwined with the advancement of polymer science. researchgate.net Early research in the 20th century explored various cationic polymerization reactions. nih.gov A significant milestone occurred in the late 1940s when Schildknecht and his colleagues reported the first instance of stereoregular synthesis in the polymerization of vinyl ethers. acs.orgnih.gov Using a strong Lewis acid like boron trifluoride etherate (BF₃·Et₂O) at low temperatures (-78 °C), they produced semi-crystalline polymers with enhanced hardness and toughness. acs.orgnih.gov This discovery was a precursor to the development of stereoregular polypropylene (B1209903) and highlighted the importance of vinyl ethers in the foundational studies of polymer stereochemistry. researchgate.net

The development of living cationic polymerization in 1984, first reported by Miyamoto and coworkers using alkyl vinyl ethers, marked another significant leap. nih.govsemanticscholar.org This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov More recently, advancements like reversible addition-fragmentation chain transfer (RAFT) polymerization have been adapted for vinyl ethers, further expanding the ability to create complex and tailored polymer architectures. acs.orgsemanticscholar.org

Structural Classification and Nomenclature of Vinyl Ethers

Vinyl ethers are classified based on the nature of the substituent group (R) attached to the ether oxygen. jove.com They fall under the broader category of unsymmetrical ethers if the vinyl group is considered different from the other alkyl or aryl group. wikipedia.orgjove.com

According to IUPAC nomenclature, ethers are named using the "alkoxyalkane" format. The smaller group is named as an alkoxy substituent. wikipedia.org For a simple vinyl ether like methyl vinyl ether (CH₃OCH=CH₂), the IUPAC name is methoxyethene. youtube.com The compound Ethene, [2-(2-ethoxyethoxy)ethoxy]- follows this system. Its name indicates an ethene (vinyl) group attached to a [2-(2-ethoxyethoxy)ethoxy] substituent. lookchem.comnih.gov Common names are also widely used; for instance, methyl vinyl ether is a common name. youtube.com

Structurally, the C−O−C linkage in ethers is bent. wikipedia.orgjove.com The oxygen atom is sp³ hybridized, and the presence of the vinyl group creates what is known as an enol ether. wikipedia.orgjove.com

Significance of Poly(vinyl ether)s in Contemporary Polymer Science

Poly(vinyl ether)s (PVEs) are a notable class of synthetic polymers known for their flexibility, thermal stability, chemical inertness, and elasticity. nih.govresearchgate.net These properties have led to their use in adhesives, coatings, lubricants, and lacquers. nih.govcamachem.com While homopolymers of vinyl ethers like poly(methyl vinyl ether) have seen commercial use, copolymers often dominate the market due to the ability to combine properties. researchgate.netresearchgate.net For example, copolymerizing vinyl ethers with acrylates can yield polymers that balance the flexibility and impact resistance of PVEs with the adhesion and chemical resistance of polyacrylates. acs.orgresearchgate.net

The specific monomer, Ethene, [2-(2-ethoxyethoxy)ethoxy]-, due to its di(ethylene glycol) chain, can impart hydrophilicity and flexibility to polymers. Polymers containing ethylene (B1197577) glycol units are known for their good water solubility and biocompatibility. chemicalbook.comresearchgate.net For instance, poly(diethylene glycol mono vinyl ether) can form a hydration layer, creating a "water barrier effect" that prevents protein adsorption. chemicalbook.com This property is highly valuable for biomedical materials and surface protective coatings. chemicalbook.com

The tacticity, or stereochemical arrangement, of the polymer chain significantly influences the properties of PVEs. For example, atactic (non-stereoregular) poly(isobutyl vinyl ether) is a liquid at room temperature, while the highly isotactic version is semi-crystalline. nih.gov The ability to control this stereoregularity through advanced polymerization techniques is a key area of modern polymer science. nih.gov

Research Landscape and Emerging Trends in Poly(vinyl ether) Synthesis and Application

Current research in PVEs is focused on several key areas, including the development of advanced polymerization techniques, the synthesis of novel polymer architectures, and the expansion of their applications.

Advanced Polymerization: Cationic polymerization remains the primary method for synthesizing PVEs. researchgate.net Recent developments have focused on achieving better control over the polymerization process under more environmentally friendly conditions. nih.gov This includes:

Living Cationic Polymerization: Allows for the creation of polymers with precise molecular weights and the synthesis of block copolymers. nih.gov

Stereocontrolled Polymerization: The use of designed Lewis acid catalysts and other initiating systems to control the tacticity of the polymer chain, thereby tailoring its physical properties. nih.govsemanticscholar.org

Metal-Free Catalysts: A growing interest in using organic catalysts to avoid metal residues in the final polymer, which is crucial for applications in sensitive fields like biomedicine. acs.orgnih.gov

RAFT Polymerization: The adaptation of RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization to vinyl ethers allows for radical polymerization, offering an alternative to cationic methods and enabling the synthesis of novel copolymers. acs.orgacs.org

Synthesis and Application: The synthesis of Ethene, [2-(2-ethoxyethoxy)ethoxy]- typically involves etherification reactions. evitachem.com Its polymerization, like other vinyl ethers, is readily accomplished through cationic methods due to the electron-rich nature of the double bond. chemicalbook.com The resulting polymer, poly(ethene, [2-(2-ethoxyethoxy)ethoxy]-), has potential applications stemming from its unique side chain.

Functional Materials: The hydroxyl group in related vinyl ether monomers like di(ethylene glycol) vinyl ether allows for the creation of polymers with reactive sites for further modification. chemicalbook.com

Biomedical Applications: The ethylene glycol units in the side chain suggest potential for creating materials with anti-protein adsorption properties, which are critical for medical implants and coatings. chemicalbook.com

Phase Change Materials: Polymers with specific side chains, such as those derived from Ethene, [2-(2-ethoxyethoxy)ethoxy]-, can exhibit phase transition behaviors, making them candidates for thermal energy storage applications. chemicalbook.comresearchgate.net

Upcycling: Recent research has explored the visible light-mediated photooxidative degradation of PVEs, offering a potential route for chemically upcycling these polymers into valuable small molecules. nih.gov

Below is a table summarizing the key properties of the monomer Ethene, [2-(2-ethoxyethoxy)ethoxy]-.

PropertyValue
Chemical NameEthene, [2-(2-ethoxyethoxy)ethoxy]-
SynonymsDiethylene glycol ethyl vinyl ether
CAS Number10143-53-0
Molecular FormulaC₈H₁₆O₃
Molecular Weight160.21 g/mol
AppearanceColorless and transparent liquid

(Data sourced from references ontosight.ailookchem.comnih.govchemicalbook.com)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B159230 Ethene, [2-(2-ethoxyethoxy)ethoxy]- CAS No. 10143-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethenoxyethoxy)-2-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-9-5-7-11-8-6-10-4-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMDJPGTQFHDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064972
Record name Ethene, [2-(2-ethoxyethoxy)ethoxy]-
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10143-53-0
Record name Diethylene glycol ethyl vinyl ether
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Record name Diethylene glycol ethyl vinyl ether
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Record name Ethene, [2-(2-ethoxyethoxy)ethoxy]-
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Record name Ethene, [2-(2-ethoxyethoxy)ethoxy]-
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Record name [2-(2-ethoxyethoxy)ethoxy]ethylene
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Record name DIETHYLENE GLYCOL ETHYL VINYL ETHER
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Synthesis and Derivatization of Ethene, 2 2 Ethoxyethoxy Ethoxy Monomer

Synthetic Methodologies for Ethene, [2-(2-ethoxyethoxy)ethoxy]-

The synthesis of Ethene, [2-(2-ethoxyethoxy)ethoxy]- and other ethoxylated vinyl ethers predominantly relies on the transetherification of a vinyl ether with an alcohol. This method offers a direct and efficient route to a variety of functionalized vinyl ethers.

Transetherification Reactions for Vinyl Ether Synthesis

Transetherification involves the exchange of the alkoxy group of a vinyl ether with an alcohol in the presence of a catalyst. A common approach is the reaction of ethyl vinyl ether (EVE) with an alcohol, such as 2-(2-ethoxyethoxy)ethanol, to produce the desired ethoxylated vinyl ether. academie-sciences.frrsc.org The equilibrium of this reaction can be shifted to favor the product by using an excess of either the starting vinyl ether or the alcohol. rsc.org

Palladium complexes have proven to be highly effective catalysts for transetherification reactions, enabling the synthesis of a wide range of vinyl ethers in good yields. academie-sciences.frrsc.org Air-stable palladium catalysts, often generated in situ from commercially available precursors like palladium(II) acetate (B1210297), are particularly advantageous. rsc.orgrsc.orgresearchgate.net These catalysts can efficiently promote the reaction under mild conditions. academie-sciences.fr The mechanism of palladium-catalyzed transetherification is thought to involve the displacement of acetate ligands on the palladium center by the donor vinyl ether and the target alcohol. researchgate.net This is followed by the addition of the alcohol to the double bond (oxypalladation) and subsequent deoxypalladation to release the desired vinyl ether product. researchgate.net While palladium catalysts are widely used, other transition metals like iridium have also been explored for similar transformations. academie-sciences.fr

The yield of Ethene, [2-(2-ethoxyethoxy)ethoxy]- and other vinyl ethers synthesized via transetherification is highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing product formation. Key factors that are often studied include: academie-sciences.fracademie-sciences.fr

Initial EVE/alcohol molar ratio: An excess of EVE is often used to drive the equilibrium towards the product. academie-sciences.fr

Solvent: The choice of solvent can impact the solubility of reactants and the catalyst's activity. academie-sciences.fr

Ligand: The presence and nature of ligands can significantly affect the efficiency of the palladium catalyst. academie-sciences.fr

Catalyst amount: The catalyst loading is a critical parameter to optimize for both efficiency and cost-effectiveness. academie-sciences.fr

Metal precursor: Different palladium precursors can exhibit varying catalytic activities. academie-sciences.fr

Temperature and Reaction Time: Reactions are often conducted at temperatures ranging from room temperature to 80°C, with reaction times varying from a few hours to over a day to achieve optimal conversion. academie-sciences.frgoogle.com

A study on the transetherification of various alcohols with EVE using an in situ generated palladium catalyst reported achieving vinyl ether yields ranging from 40% to 75%, with alcohol conversions between 50% and 82%. academie-sciences.fr

Table 1: Exemplary Reaction Parameters for Transetherification

Parameter Condition
Catalyst In situ generated Palladium complex
Reactants Ethyl vinyl ether (EVE) and Alcohol
EVE/Alcohol Molar Ratio Excess EVE
Temperature Room Temperature - 80°C academie-sciences.frgoogle.com
Reaction Time 24 hours academie-sciences.fr
Yield 40 - 84% rsc.orgrsc.org

Alternative Synthetic Routes to Ethoxylated Vinyl Ethers

While transetherification is a dominant method, other synthetic strategies for vinyl ethers exist. One such method involves the reaction of an alcohol with acetylene (B1199291) under basic conditions. However, this method often requires high pressure and temperature. Another approach is the Wittig reaction between an aldehyde and a phosphorus ylide, but this can be limited by the availability of the starting materials and the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct. For fluorinated vinyl ethers, a route involving the thermolysis of trimethylsilyl (B98337) 2-alkoxy-2,3,3,3-tetrafluoropropionates has been described, yielding the corresponding trifluorovinyl ethers. utoronto.ca

Precursor Chemistry and Feedstock Considerations for Ethene, [2-(2-ethoxyethoxy)ethoxy]-

The primary precursors for the synthesis of Ethene, [2-(2-ethoxyethoxy)ethoxy]- via transetherification are ethyl vinyl ether (EVE) and 2-(2-ethoxyethoxy)ethanol.

Ethyl vinyl ether (EVE) is a commercially available chemical that serves as the vinyl group donor in the transetherification reaction. academie-sciences.fr

2-(2-ethoxyethoxy)ethanol , also known as diethylene glycol monoethyl ether, is the alcohol that provides the ethoxylated side chain. nih.govwikipedia.org It is produced industrially by the ethoxylation of ethanol (B145695). wikipedia.org This process involves the reaction of ethanol with ethylene (B1197577) oxide. atamanchemicals.com

The availability and purity of these precursors are crucial for the successful synthesis of the target monomer. Impurities in the starting materials can potentially interfere with the catalytic process and affect the final product's quality.

Functionalization Strategies for Ethene, [2-(2-ethoxyethoxy)ethoxy]- Pendent Groups

The pendent [2-(2-ethoxyethoxy)ethoxy]- group of the monomer can be further modified to introduce a variety of functionalities, thereby tailoring the properties of the resulting polymers. While direct functionalization of the monomer itself is less common, the terminal hydroxyl group of the precursor alcohol, 2-(2-ethoxyethoxy)ethanol, or the resulting oligo(ethylene glycol) side chain in the polymer can be chemically altered.

For instance, the hydroxyl group can be converted to other functional groups such as halides, amines, or esters. The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-2-ethoxyethane has been reported, indicating the possibility of introducing a bromo group. smolecule.com Furthermore, the hydroxyl group can be esterified, for example, with acetic acid to form 2-(2-ethoxyethoxy)ethyl acetate. spectrumchemical.com

In the context of polymers derived from this monomer, the pendent ethylene glycol chains can be functionalized to attach specific molecules or alter the polymer's properties. Strategies for the functionalization of poly(ethylene glycol) (PEG) and related polymers are well-established and include techniques like click chemistry, which allows for the efficient attachment of various moieties. nih.gov These modifications can be used to introduce targeting ligands for biomedical applications or to fine-tune the polymer's solubility and thermal characteristics. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name IUPAC Name
Ethene, [2-(2-ethoxyethoxy)ethoxy]- 1-ethoxy-2-[2-(2-ethoxyethoxy)ethoxy]ethene
Ethyl vinyl ether (EVE) Ethoxyethene
2-(2-ethoxyethoxy)ethanol 2-(2-ethoxyethoxy)ethanol
Palladium(II) acetate Palladium(II) acetate
Iridium Iridium
Triphenylphosphine oxide Triphenylphosphine oxide
1-[2-(2-bromoethoxy)ethoxy]-2-ethoxyethane 1-(2-Bromoethoxy)-2-(2-ethoxyethoxy)ethane
2-(2-ethoxyethoxy)ethyl acetate 2-(2-Ethoxyethoxy)ethyl acetate
Poly(ethylene glycol) (PEG) Poly(oxyethylene)
Acetylene Ethyne
Aldehyde Aldehyde
Phosphorus ylide Phosphorane
Trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionates Trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropanoates
Trifluorovinyl ethers Trifluorovinyl ethers
Ethanol Ethanol
Ethylene oxide Oxirane

Chemical Transformations of the Oligo(ethylene glycol) Moiety

The oligo(ethylene glycol) portion of Ethene, [2-(2-ethoxyethoxy)ethoxy]- possesses a terminal hydroxyl group when synthesized from triethylene glycol and a single vinyl ether unit. This hydroxyl group is amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities. These reactions are typical of primary alcohols and significantly expand the utility of the monomer. atamanchemicals.com

One common strategy is the conversion of the terminal hydroxyl group into a good leaving group, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine. psu.edu The resulting tosylate can then be readily displaced by a wide range of nucleophiles, enabling the introduction of various functional groups. For example, reaction with sodium azide (B81097) yields an azido-terminated monomer, which can participate in "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). google.com

The hydroxyl group can also be directly converted to other functionalities. For instance, it can be oxidized to form a carboxylic acid. tue.nl Furthermore, standard etherification or esterification reactions can be employed to append other chemical moieties. A patented method describes the extension of the oligo(ethylene glycol) chain itself through ethoxylation, where ethylene oxide is added to the terminal hydroxyl group in the presence of a basic catalyst. google.com This allows for precise control over the length of the hydrophilic segment of the monomer.

The following table summarizes some of the key chemical transformations of the oligo(ethylene glycol) moiety:

Starting MaterialReagents and ConditionsProduct Functional GroupReference(s)
Triethylene glycol monovinyl etherp-Toluenesulfonyl chloride, pyridineTosylate psu.edu
Tosylated triethylene glycol monovinyl etherSodium azideAzide google.com
Triethylene glycol monovinyl etherOxidation (e.g., Jones reagent)Carboxylic Acid tue.nl
Ethylene glycol vinyl etherEthylene oxide, basic catalystExtended oligo(ethylene glycol) google.com

Incorporation of Terminal Functionalities

The vinyl ether group of Ethene, [2-(2-ethoxyethoxy)ethoxy]- is the primary site for polymerization and the introduction of a wide array of terminal functionalities through various addition reactions. The electron-rich nature of the vinyl ether double bond makes it highly susceptible to electrophilic attack and an excellent participant in cationic polymerization. d-nb.info

Living cationic polymerization of oligo(ethylene glycol) vinyl ethers, including derivatives of Ethene, [2-(2-ethoxyethoxy)ethoxy]-, has been successfully employed to synthesize well-defined block copolymers with narrow molecular weight distributions. ucy.ac.cyacs.org This technique allows for the creation of amphiphilic macromolecules with both hydrophilic poly(ethylene glycol) segments and hydrophobic blocks, which can self-assemble into various nanostructures in aqueous solutions. acs.org Free-radical polymerization is another viable method for incorporating these monomers into polymer chains, often in copolymerization with other monomers like N-phenylmaleimide or acrylonitrile. missouristate.eduresearchgate.net

Beyond polymerization, the vinyl ether moiety can undergo a variety of addition reactions to introduce specific end groups. One of the most versatile methods is the thiol-ene reaction, a "click" chemistry approach that involves the radical-mediated addition of a thiol to the vinyl group. This reaction is highly efficient and proceeds under mild conditions, allowing for the quantitative attachment of thiol-containing molecules. d-nb.infonih.govacs.org

Acetal (B89532) and thio-acetal formation represents another important class of reactions for functionalizing the vinyl ether group. In the presence of an acid catalyst, alcohols and thiols can add across the double bond to form acid-labile acetal or thio-acetal linkages, respectively. nih.govacs.org This pH-sensitive functionality is particularly useful for creating materials for drug delivery and other biomedical applications where controlled release is desired.

The vinyl ether group can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the dienophile. sci-hub.se This allows for the formation of cyclic structures and the introduction of complex functionalities.

The table below provides an overview of the reactions used to incorporate terminal functionalities onto the vinyl ether group:

Reaction TypeReactant(s)Resulting Linkage/FunctionalityReference(s)
Living Cationic PolymerizationInitiator (e.g., HCl-IBVE adduct), Lewis acidPoly(vinyl ether) backbone ucy.ac.cyacs.org
Free-Radical PolymerizationRadical initiator, comonomerCopolymer backbone missouristate.eduresearchgate.net
Thiol-ene ReactionThiol-containing compound, radical initiatorThioether linkage d-nb.infonih.govacs.org
Acetal FormationAlcohol, acid catalystAcetal linkage nih.govacs.org
Thio-acetal FormationThiol, acid catalystThio-acetal linkage nih.govacs.org
Diels-Alder ReactionDieneCyclohexene derivative sci-hub.se

Polymerization of Ethene, 2 2 Ethoxyethoxy Ethoxy : Mechanisms and Kinetics

Cationic Polymerization of Ethene, [2-(2-ethoxyethoxy)ethoxy]-

The polymerization of vinyl ethers with oligo(ethylene glycol) side chains, such as Ethene, [2-(2-ethoxyethoxy)ethoxy]-, is of particular interest for creating water-soluble and biocompatible polymers. The general principles of cationic polymerization of vinyl ethers are applicable to this monomer. The process involves initiation, propagation, and termination/chain transfer steps, with the careful selection of initiating systems and reaction conditions being crucial for achieving controlled polymerization.

A variety of initiating systems have been developed for the cationic polymerization of vinyl ethers. These systems are designed to generate a carbocationic active species that can initiate the polymerization cascade.

Initiating systems composed of an alcohol, such as cumyl alcohol (CumOH), and a strong Lewis acid, like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), often in the presence of a Lewis base like diethyl ether (Et₂O), have been effectively used for the cationic polymerization of various vinyl ethers. spsj.or.jpmdpi.com In this system, the alcohol acts as a proton source (initiator), and the borane (B79455) functions as a co-initiator that activates the initiator and stabilizes the counter-anion.

The polymerization is thought to be initiated by the proton generated from the alcohol, which adds to the vinyl ether monomer to form a carbocation. The presence of diethyl ether can modulate the activity of the Lewis acid, contributing to a more controlled polymerization. spsj.or.jp Interestingly, for some aqueous cationic polymerizations of vinyl ethers using this system, the polymerization rate has been observed to decrease at lower temperatures, which is contrary to typical cationic polymerizations. mdpi.com The polymerization sites in such aqueous systems are believed to be located at the monomer/water interface. mdpi.com

Heterogeneous catalysts offer advantages in terms of easy removal from the polymer product. Aluminum hydrogen sulfate (B86663) (AHS) has been utilized as a heterogeneous catalyst for the cationic polymerization of alkyl vinyl ethers. academie-sciences.fr This type of catalyst can produce highly isotactic polymers. academie-sciences.fr Other solid acids, such as metal oxides (e.g., Fe₂O₃) and heteropolyacids, have also been investigated for the heterogeneously catalyzed living cationic polymerization of vinyl ethers like isobutyl vinyl ether (IBVE). scispace.com These systems often require the presence of an added base to achieve controlled polymerization. scispace.com Another example of a heterogeneous catalyst is Maghnite-H+, a montmorillonite (B579905) clay, which has been used for the solvent-free cationic copolymerization of 2-chloroethyl vinyl ether with styrene (B11656) at room temperature. acs.org

A wide array of other acidic initiators and co-initiators can be employed for the cationic polymerization of vinyl ethers. These can be broadly categorized as Brønsted acids and Lewis acids.

Brønsted Acids: Strong Brønsted acids, such as trifluoromethanesulfonic acid (CF₃SO₃H), can directly initiate polymerization. acs.org Systems combining CF₃SO₃H with tetraalkylammonium halides have been developed to generate vinyl ether–hydrogen halide adducts in situ, which then initiate living cationic polymerization without the need for a metal-based Lewis acid catalyst. acs.org

Lewis Acids: Lewis acids are frequently used as co-initiators in conjunction with a proton source or a carbocation precursor (cationogen). Common Lewis acids include tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and ethylaluminum dichloride (EtAlCl₂). spsj.or.jptandfonline.com For instance, the living cationic polymerization of vinyl ethers with oligo(ethylene glycol) side chains has been achieved using an initiating system of 1-isobutoxyethyl acetate (B1210297) in the presence of ethylaluminum dichloride and a small amount of a Lewis base like THF. rsc.org The choice of Lewis acid can significantly impact the polymerization behavior and the living nature of the process. spsj.or.jp

Iodine-based Systems: Initiating systems based on hydrogen iodide/iodine (HI/I₂) have been shown to induce living cationic polymerization of vinyl ethers, including functional vinyl ethers with both ether and ester groups in the side chain. u-fukui.ac.jp

The kinetics of cationic polymerization of vinyl ethers are influenced by several factors, most notably temperature and the concentrations of the monomer and initiator.

The rate of cationic polymerization is generally dependent on both the temperature and the concentration of the initiating species.

Effect of Temperature: For conventional cationic polymerizations, the rate typically increases with temperature. However, to suppress chain transfer and termination reactions, these polymerizations are often conducted at low temperatures (e.g., -78 °C to 0 °C). tandfonline.comnih.gov In some specific systems, such as the aqueous cationic polymerization of vinyl ethers initiated by CumOH/B(C₆F₅)₃/Et₂O, an unusual trend is observed where the polymerization rate is positively correlated with temperature. researchgate.net This means that increasing the temperature leads to a higher reaction rate. For the polymerization of certain vinyl ethers, increasing the temperature can lead to a decrease in the monomer reactivity ratios in copolymerization. tandfonline.com

Effect of Initiator Concentration: The concentration of the initiator or co-initiator plays a crucial role in the kinetics of the polymerization. Generally, an increase in the initiator concentration leads to a higher polymerization rate. researchgate.net For example, in the aqueous cationic polymerization of isobutyl vinyl ether (IBVE) using the CumOH/B(C₆F₅)₃ system, the polymerization rate was found to increase with increasing CumOH concentration. mdpi.com Similarly, in the photopolymerization of triethylene glycol divinyl ether, the rate of polymerization was dependent on the concentration of the photoinitiator. researchgate.net However, the relationship is not always linear, and an optimal concentration may exist beyond which side reactions or catalyst deactivation can occur. In some cases, the initiator concentration can also influence the stereostructure of the resulting polymer. scispace.com

Data Tables

Table 1: Effect of Initiator Concentration on the Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) in an Aqueous System

[CumOH] (M)Monomer Conversion (%)
0.05~45
0.10~50
0.15~52

Data derived from aqueous polymerization of IBVE initiated by CumOH/B(C₆F₅)₃ at 20 °C. The data illustrates a slight increase in monomer conversion with increasing initiator concentration. mdpi.com

Table 2: Effect of Temperature on the Aqueous Cationic Polymerization of Cyclohexyl Vinyl Ether (CHVE)

Temperature (°C)Monomer Conversion (%)
-15Low
0Moderate
20High

Qualitative data derived from the aqueous cationic polymerization of CHVE initiated by a CumOH/B(C₆F₅)₃/Et₂O system, showing a positive correlation between temperature and monomer conversion. researchgate.net

Kinetic Studies of Cationic Polymerization

Influence of Solvent Systems (e.g., Aqueous vs. Organic Media)

The choice of solvent plays a pivotal role in the cationic polymerization of Ethene, [2-(2-ethoxyethoxy)ethoxy]-, significantly impacting reaction kinetics and the properties of the resulting polymer. The polarity of the solvent is a critical factor.

In organic media , nonpolar solvents such as hexane (B92381) and toluene (B28343) are frequently employed, particularly in living cationic polymerization systems. acs.org These solvents are advantageous because they minimize undesirable side reactions. In a nonpolar environment, the growing cationic chain end and its counter-ion exist as a tight ion pair. This reduces the reactivity of the cation, thereby suppressing chain transfer and termination reactions, which is crucial for achieving a controlled polymerization and polymers with a narrow molecular weight distribution (MWD). acs.org

Conversely, more polar solvents like dichloromethane (B109758) (CH₂Cl₂) can also be used. While they can solvate and stabilize the propagating carbocation, potentially increasing the polymerization rate, they can also promote dissociation of the ion pair. A more "free" and reactive carbocation is more susceptible to side reactions, which can lead to broader MWDs and a loss of control over the polymerization. libretexts.org

The use of aqueous media for the cationic polymerization of vinyl ethers is generally not feasible due to the high nucleophilicity of water, which would rapidly attack and terminate the growing carbocationic chain end. libretexts.org However, radical polymerization of vinyl ethers, including those with oxyethylene chains, has been successfully conducted in water or aqueous suspension. epo.orgnih.gov In these systems, water can play a beneficial role through hydrogen bonding with the ether oxygen of the monomer, which helps to stabilize the growing radical and suppress side reactions. nih.gov

Polymerization Reproducibility and Control

Achieving high reproducibility and control in the polymerization of Ethene, [2-(2-ethoxyethoxy)ethoxy]- is paramount for synthesizing polymers with predictable molecular weights and well-defined structures. This control is intrinsically linked to the ability to minimize or eliminate chain termination and chain transfer reactions, which are inherent challenges in conventional cationic polymerization. libretexts.org

Control is most effectively realized through "living" polymerization techniques. The key to these methods is establishing a rapid and reversible equilibrium between a small number of active, propagating cationic species and a large majority of dormant, covalently-capped species. libretexts.org This dynamic equilibrium ensures that all polymer chains are initiated at the same time and grow at a similar rate, leading to a linear relationship between monomer conversion and polymer molecular weight, as well as a low polydispersity index (PDI or Mw/Mn). acs.orglibretexts.org

Several factors are critical for ensuring reproducibility and control:

Purity of Reagents: Cationic polymerization is extremely sensitive to impurities, especially water and other nucleophiles, which can act as terminating agents. libretexts.org Rigorous purification of monomers, solvents, and initiators is essential.

Initiator/Catalyst System: The choice of the initiating system is the most crucial factor. Living cationic polymerization requires carefully designed systems, often consisting of an initiator and a Lewis acid co-initiator, sometimes with an added Lewis base to temper the acidity of the system. acs.orgacs.org

Temperature: Low temperatures (e.g., -15 °C to 0 °C) are often required to suppress chain transfer reactions, which typically have a higher activation energy than the propagation reaction. acs.org

Mechanism Elucidation of Cationic Polymerization Pathways

The cationic polymerization of Ethene, [2-(2-ethoxyethoxy)ethoxy]- proceeds via a chain-growth mechanism involving a carbocationic active center. nih.gov The process can be broken down into three fundamental steps: initiation, propagation, and termination/chain transfer.

Initiation: The reaction is started by an initiator that generates a carbocation from the monomer. This can be achieved in several ways:

Protonic Acids: A strong acid like triflic acid can directly protonate the vinyl double bond, forming a carbocation. mdpi.com The counter-ion should be non-nucleophilic to prevent immediate termination. mdpi.com

Lewis Acids: A Lewis acid (e.g., BF₃, SnCl₄, EtAlCl₂) is often used in conjunction with a co-initiator or "cationogen" like water or an alkyl halide. libretexts.orgmdpi.com The Lewis acid activates the co-initiator, which then provides the electrophile that attacks the monomer. libretexts.org For example, a trace amount of water can be activated by a Lewis acid to release a proton. libretexts.org

Propagation: The carbocation generated in the initiation step is the active center for chain growth. It electrophilically attacks the electron-rich double bond of another monomer molecule. This process repeats, adding monomer units sequentially and regenerating the carbocation at the new chain end. The electron-donating ether oxygen adjacent to the double bond in vinyl ethers stabilizes the propagating carbocation through resonance, making them highly reactive monomers for cationic polymerization. libretexts.orglsu.edu

Termination and Chain Transfer: In conventional (non-living) cationic polymerization, the growing chain can be irreversibly terminated in several ways:

Combination with Counter-ion: The propagating cation can combine with its counter-anion or a fragment of it, neutralizing the charge and stopping growth.

Chain Transfer to Monomer: A proton can be abstracted from the growing chain by a monomer molecule. This terminates the original chain (creating a terminal double bond) and starts a new one. This is a common event that limits the molecular weight.

Spontaneous Proton Elimination (β-Proton Transfer): The growing carbocation can eliminate a proton from the penultimate carbon, forming a terminal double bond and terminating the chain.

These termination and transfer events lead to polymers with broad molecular weight distributions and are the primary challenge that controlled/living polymerization techniques aim to overcome. libretexts.org

Controlled/Living Polymerization Techniques for Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-)

To overcome the limitations of conventional cationic polymerization, controlled/living methods have been developed to produce well-defined polymers from vinyl ethers like Ethene, [2-(2-ethoxyethoxy)ethoxy]-.

Quasiliving Cationic Polymerization Approaches

Quasiliving polymerization represents a significant improvement over conventional methods, where termination and chain transfer reactions are suppressed but not entirely eliminated. acs.org In these systems, there is an equilibrium between active propagating species and dormant species, but this equilibrium may be slow or accompanied by irreversible termination. libretexts.org An example includes using a Lewis acid like BCl₃, which can lead to polymers with relatively broad MWDs due to incomplete suppression of chain transfer. acs.org These systems demonstrate some characteristics of living polymerization, such as an increase in molecular weight with conversion, but lack the high degree of control seen in true living systems.

Living Cationic Polymerization using Specific Initiator Systems

True living cationic polymerization allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (Mw/Mn typically ≤ 1.1), and the ability to create complex architectures like block copolymers. acs.orgacs.org This is achieved using initiator systems that ensure fast initiation relative to propagation and establish a rapid, reversible equilibrium between the active cationic chain end and a dormant covalent species.

Key initiator systems for living cationic polymerization of vinyl ethers include:

HI/I₂ and HI/ZnI₂: The combination of hydrogen iodide (HI) as an initiator and iodine (I₂) or a Lewis acid like zinc iodide (ZnI₂) as an activator is a classic system for the living polymerization of alkyl vinyl ethers. acs.org HI adds across the double bond to form a dormant α-iodo ether species. The iodine or zinc iodide activates this C-I bond, transiently regenerating the propagating carbocation.

HCl-Adduct/Lewis Acid Systems: An adduct of the vinyl ether with HCl can be used as a cationogen initiator. When combined with a Lewis acid activator (e.g., SnCl₄, ZnCl₂, EtAlCl₂), often in the presence of a neutral Lewis base (e.g., ethyl acetate, 1,4-dioxane), a living polymerization can be achieved. acs.orgnih.gov The added base moderates the Lewis acidity of the activator, preventing uncontrolled, rapid polymerization and suppressing side reactions. acs.org

The table below summarizes typical results for the living cationic polymerization of a similar vinyl ether, isobutyl vinyl ether (IBVE), which demonstrates the high level of control achievable with these systems.

Data adapted from studies on similar alkyl vinyl ethers to illustrate the capabilities of the initiator systems. acs.org

Emulsion and Suspension Polymerization of Ethene, [2-(2-ethoxyethoxy)ethoxy]-

While cationic polymerization is the most common method for vinyl ethers, polymerization in heterogeneous aqueous systems like emulsions and suspensions has also been explored, particularly via radical mechanisms.

Emulsion polymerization involves dispersing the monomer in water with the aid of a surfactant to form micelles. Polymerization is typically initiated by a water-soluble initiator. Research on the trifluorovinyl ether analogue, 1-[2-(2-ethoxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene (Et-TFVE), provides a relevant model. utoronto.cautoronto.ca In this process, a redox initiator system is used to generate radicals at moderate temperatures. utoronto.cautoronto.ca The polymerization takes place within the monomer-swollen surfactant micelles, producing a stable aqueous dispersion of polymer particles, often called a latex. google.com

The table below details typical conditions for the emulsion polymerization of the Et-TFVE analogue.

Data based on the emulsion polymerization of a structurally similar fluorinated vinyl ether. utoronto.ca

Suspension polymerization involves suspending droplets of the water-insoluble monomer in an aqueous medium. A monomer-soluble initiator is used, and polymerization occurs within each individual droplet, forming solid polymer beads. Recent studies have demonstrated the successful controlled radical homopolymerization of cationically polymerizable vinyl ethers in an aqueous suspension. nih.gov This was achieved by using a thermally triggered azo-initiator in the presence of lithium hydroxide (B78521). The basic conditions and specific cation-π interactions were found to be key to facilitating the polymerization while suppressing unfavorable side reactions. nih.gov

Role of Surfactants and Stabilizers in Aqueous Polymerization

The aqueous polymerization of monomers like Ethene, [2-(2-ethoxyethoxy)ethoxy]- often necessitates the use of surfactants and stabilizers to manage the heterogeneity of the reaction medium. Given that many polymers are not soluble in water, these agents are critical for creating stable emulsions or dispersions of the monomer and the growing polymer chains, directly influencing the polymerization kinetics and the properties of the final polymer.

Surfactants, or surface-active agents, are amphiphilic molecules that reduce interfacial tension between the monomer droplets and the aqueous phase. In emulsion polymerization, surfactants stabilize monomer droplets and form micelles, which are the primary loci of polymerization. google.com A common example is the use of an anionic surfactant like sodium dodecylsulfate (SDS) in the aqueous emulsion polymerization of fluorinated vinyl ethers with similar pendant groups, such as 1-[2-(2-ethoxy ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE). utoronto.ca In such systems, the surfactant encapsulates the monomer within micelles, where the polymerization, initiated by a water-soluble initiator, takes place. The continuous supply of monomer from the larger droplets to the micelles sustains the polymer chain growth. The concentration and type of surfactant can impact particle size, polymerization rate, and molecular weight distribution. However, conventional, non-reactive surfactants can remain in the final polymer film, potentially compromising properties like water sensitivity and adhesion due to their mobility. google.com

Stabilizers, particularly steric stabilizers, are often high-molecular-weight polymers that adsorb onto the surface of the monomer droplets or developing polymer particles, preventing their aggregation through steric hindrance. In aqueous dispersion polymerization, where the monomer is soluble in the aqueous phase but the resulting polymer is not, a stabilizer is crucial for controlling particle size and maintaining colloidal stability. researchgate.net For instance, in the polymerization of 2-methoxyethyl acrylate (B77674) (MEA), a hydrophilic polymer like poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) can act as a macromolecular chain transfer agent (Macro-CTA) and a steric stabilizer simultaneously in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) mediated dispersion polymerization. researchgate.net This approach allows for the synthesis of stable nanoparticles with controlled molecular weights and narrow polydispersity indices. researchgate.net The hydrophilic oligo(ethylene glycol) side chains, similar to the structure of Ethene, [2-(2-ethoxyethoxy)ethoxy]-, contribute to the stabilization in aqueous media. researchgate.netrsc.org

The selection of the surfactant and stabilizer system is therefore a critical parameter in designing aqueous polymerization processes for monomers with ethoxy side chains. The table below summarizes experimental data from the polymerization of a structurally related monomer, highlighting the components involved.

MonomerPolymerization TypeInitiator SystemSurfactant/StabilizerResulting PolymerReference
1-[2-(2-ethoxy ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE)Aqueous EmulsionPotassium persulfate/iron (II)/sodium hydrogensulfite (Redox)Sodium dodecylsulfatePoly(Et-TFVE) utoronto.ca
2-Methoxyethyl acrylate (MEA)Aqueous Dispersion (RAFT)Potassium persulfate/sodium ascorbate (B8700270) (Redox)Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA)PPEGMA-b-PMEA nanoparticles researchgate.net

Polymerization Site Analysis in Heterogeneous Systems

Analyzing the polymerization sites in heterogeneous systems, such as emulsion or dispersion polymerization, is essential for understanding reaction kinetics, mechanisms of chain growth and termination, and their influence on the final polymer's molecular architecture. Unlike homogeneous bulk or solution polymerization, the reaction loci in heterogeneous systems are confined to specific phases, such as micelles, polymer particles, or monomer droplets.

In the emulsion polymerization of monomers like the related Et-TFVE, the primary polymerization sites are the surfactant micelles and the subsequent monomer-swollen polymer particles. utoronto.ca Analysis of the polymerization mechanism in these confined sites reveals significant complexities. For instance, studies on Et-TFVE have shown that the polymerization is complicated by termination and chain transfer reactions that limit the achievable molar mass. utoronto.ca Two key mechanisms identified through end-group analysis of the resulting polymer are:

β-scission: This chain transfer reaction involves the fragmentation of the propagating polymer radical, leading to the formation of carboxylic acid end groups. utoronto.ca

Hydrogen abstraction: The propagating radical can abstract a hydrogen atom from the pendant ether group of the monomer or polymer, resulting in hydride end groups. utoronto.ca

The identification of these end-groups, typically via Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, provides direct evidence of the specific reactions occurring at the polymerization site and helps to explain observations such as limited molar masses and broad polydispersity indices (PDI). utoronto.ca

In dispersion or precipitation polymerization, the system starts as a homogeneous solution of monomer and initiator in a solvent, but the polymer precipitates as it forms. acs.org The polymerization then continues on the surface of these precipitated particles. The nature of these polymerization sites can vary; for instance, polymers like poly(ethylene oxide) (PEO) may form granular particles in hydrocarbon solvents, while others might form highly swollen gels. acs.org The kinetics in these systems are often characterized by a "gel effect" or autoacceleration, where the viscosity within the polymer particles increases, reducing the mobility of growing polymer radicals. researchgate.net This decrease in radical mobility lowers the termination rate, leading to a sharp increase in the polymerization rate and molecular weight. Analysis of polymerization kinetics at different monomer concentrations can reveal the conversion level at which the gel effect begins, providing insight into the physical environment of the polymerization site. researchgate.net

The table below outlines findings from kinetic and mechanistic studies on related monomers, which inform the analysis of polymerization sites.

MonomerPolymerization SystemKey Analytical FindingImplication for Polymerization SiteReference
1-[2-(2-ethoxy ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE)Aqueous EmulsionFTIR and NMR evidence of β-scission and hydrogen abstraction.Polymerization site is susceptible to chain transfer and termination, limiting molar mass. utoronto.ca
2(2-ethoxyethoxy) ethyl methacrylate (B99206) (DEMA)Bulk PolymerizationOnset of gel effect at low monomer conversion.Increased viscosity at the polymerization locus reduces radical termination. researchgate.net

Advanced Characterization of Poly Ethene, 2 2 Ethoxyethoxy Ethoxy

Spectroscopic Characterization of Polymer Structure

Spectroscopic methods are indispensable for confirming the chemical structure of Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-) at a molecular level. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the arrangement of atoms and the presence of specific functional groups within the polymer chain.

NMR spectroscopy is a powerful tool for obtaining detailed structural information about polymers. Both ¹H and ¹³C NMR are utilized to confirm the monomeric repeat unit and to probe the polymer's microstructure.

¹H NMR Spectroscopy: The proton NMR spectrum of a polymer analogous to Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-) is expected to show characteristic signals corresponding to the protons in the repeating unit. The polyether backbone protons typically appear in the region of 3.3 to 3.8 ppm mpg.de. The methylene (B1212753) protons of the ethoxy groups would also resonate in this region, while the terminal methyl protons of the ethoxy group would appear further upfield, typically around 1.1 to 1.2 ppm mpg.de.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each unique carbon environment in the polymer structure. For a related poly(glycidyl ether), the carbons of the ethyl group's side chain have been observed at approximately 14.6 ppm for the methyl carbon and 66.5 ppm for the methylene carbon mdpi.comsemanticscholar.org. The carbons in the polyether backbone would be expected to appear in the range of 60-80 ppm mdpi.comsemanticscholar.org.

Table 1: Predicted NMR Chemical Shifts (δ) for Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Polyether Backbone (-CH₂-CH-O-) 3.3 - 3.8 60 - 80
Ethoxy Side Chain (-O-CH₂-CH₂-O-CH₂-CH₃) 3.3 - 3.8 66 - 71

FT-IR spectroscopy is used to identify the functional groups present in the polymer. The spectrum of a polyether like Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-) is dominated by the characteristic C-O-C stretching vibrations of the ether linkages, which are typically strong and appear in the region of 1150-1085 cm⁻¹ spectroscopyonline.com. Other expected vibrations include C-H stretching from the alkyl groups around 2850-3000 cm⁻¹ and C-H bending vibrations in the 1300-1500 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-)

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H Stretching 2850 - 3000
C-H Bending 1300 - 1500

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution are critical parameters that influence the physical and mechanical properties of a polymer. These are typically determined by chromatographic and solution-based techniques.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers scientificlabs.co.uk. The PDI gives an indication of the breadth of the molecular weight distribution. For a well-controlled polymerization, a narrow distribution with a PDI close to 1.0 is expected. For analogous poly(ethyl vinyl ether), a weight-average molecular weight (Mw) of approximately 3,800 g/mol has been reported scientificlabs.co.uksigmaaldrich.com. Copolymers of related glycidyl (B131873) ethers have shown narrow molecular weight distributions with dispersities (Đ or PDI) of ≤ 1.07 mpg.denih.gov.

Table 3: Representative Molecular Weight Data for an Analogous Polyether

Parameter Value Technique
Weight-Average Molecular Weight (Mw) ~3,800 g/mol GPC

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to the polymer's molar mass through the Mark-Houwink equation. It provides insights into the hydrodynamic volume and chain conformations of the polymer in a particular solvent. While specific intrinsic viscosity data for Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-) is not available, for a related polymer like poly(vinyl ethyl ether), a reduced viscosity of 0.3 dL/g (at 20°C) has been documented, which is indicative of its molecular weight and polymer-solvent interactions scipoly.com.

Microstructure and Stereoregularity Analysis

The microstructure of a polymer refers to the arrangement of monomer units along the polymer chain, including aspects like tacticity (stereoregularity). For polymers derived from vinyl or epoxide monomers, the stereochemistry of the main-chain carbons can lead to isotactic, syndiotactic, or atactic arrangements. The atactic nature of similar poly(glycidyl ethers) has been noted, resulting from the polymerization of racemic monomer mixtures, which leads to amorphous materials mpg.denih.gov. High-resolution NMR spectroscopy is the primary technique used to investigate the stereoregularity of polymers, as different stereochemical arrangements can result in subtle differences in the chemical shifts of the backbone protons and carbons. However, detailed stereoregularity analysis for Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-) has not been reported.

Isotacticity Determination in Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-)

Isotacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. In an isotactic polymer, all the pendant groups are located on the same side of the polymer chain. The degree of isotacticity in Poly(Ehene, [2-(2-ethoxyethoxy)ethoxy]-) is a critical parameter that influences its crystallinity, thermal properties, and solubility. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the tacticity of polymers.

Specifically, high-resolution ¹³C NMR is highly sensitive to the stereochemical environment of the carbon atoms in the polymer backbone and side chains. The chemical shifts of the backbone methine and methylene carbons are particularly informative. Depending on the relative stereochemistry of adjacent repeating units (dyads) and triads, different resonance signals will appear in the ¹³C NMR spectrum.

Isotactic (m) dyads: Adjacent pendant groups are on the same side.

Syndiotactic (r) dyads: Adjacent pendant groups are on opposite sides.

These dyads combine to form triads (mm, mr, rr), which can often be resolved in the ¹³C NMR spectrum, allowing for a quantitative determination of the degree of isotacticity.

Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for Tacticity Analysis of a Vinyl Ether Polymer

Backbone Carbon Triad (B1167595) Sequence Chemical Shift Range (ppm)
Methine (-CH-) mm 74.5 - 75.5
mr 73.0 - 74.0
rr 71.5 - 72.5
Methylene (-CH₂-) m 39.0 - 40.0

Note: Data is representative of a typical poly(vinyl ether) and serves to illustrate the methodology.

By integrating the areas of the corresponding peaks in the ¹³C NMR spectrum, the relative amounts of each triad can be calculated, providing a quantitative measure of the polymer's isotacticity.

Head-to-Tail Regioselectivity Investigations

Regioselectivity in polymerization refers to the orientation of the monomer units as they add to the growing polymer chain. For a vinyl monomer like Ethene, [2-(2-ethoxyethoxy)ethoxy]-, the desired and most common arrangement is a "head-to-tail" configuration, where the substituted carbon of one monomer unit links to the unsubstituted carbon of the next.

The alternative, "head-to-head" or "tail-to-tail" additions, are considered defects in the polymer chain and can disrupt the regularity of the structure, impacting its properties. 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for investigating the regioselectivity of Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-).

These experiments correlate the signals of protons and carbons that are directly bonded (HSQC) or separated by two or three bonds (HMBC). In a head-to-tail polymer, specific long-range correlations would be expected and consistently observed. The presence of unexpected correlations would indicate the existence of head-to-head or tail-to-tail linkages.

Table 2: Expected HMBC Correlations for Head-to-Tail Linkage

Proton Correlated Carbon Number of Bonds
Backbone -CH- Adjacent Backbone -CH₂- 3
Backbone -CH₂- Adjacent Backbone -CH- 2

The absence of significant signals corresponding to head-to-head linkages (e.g., correlations between two adjacent methine protons) in the 2D NMR spectra would confirm a high degree of regioselectivity in the polymerization process.

Morphological Characterization of Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-) Materials

The arrangement of polymer chains in the solid state defines the material's morphology. This includes the study of surface features, crystalline and amorphous domains, and phase separation in polymer blends or block copolymers.

Atomic Force Microscopy (AFM) for Surface Morphology and Phase Separation Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanometer scale. It is particularly useful for characterizing the surface morphology of polymer films.

In tapping mode AFM, a sharp tip oscillates at its resonant frequency and "taps" the surface. The changes in the oscillation amplitude and phase provide information about the surface topography and viscoelastic properties, respectively. This allows for the differentiation between harder crystalline domains and softer amorphous regions.

For Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-), which has flexible oligo(ethylene glycol) side chains, AFM can be used to visualize the self-assembly and packing of these side chains on the surface. In cases where the side chains crystallize, AFM can reveal the structure of the resulting lamellae.

Table 3: Representative Data from AFM Analysis of a Comb Polymer Film

Parameter Description Typical Value
Roughness (Rq) Root-mean-square average of height deviations 1.5 - 5.0 nm
Domain Size Average diameter of observed phase-separated domains 20 - 100 nm

Note: Values are illustrative for a polymer with crystallizable side chains.

Phase imaging in AFM is particularly powerful for studying phase separation in blends or block copolymers containing Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-). The contrast in the phase image corresponds to differences in material properties, allowing for the clear visualization of the different polymer domains.

Microscopic Techniques for Bulk Structure

While AFM provides surface information, other microscopic techniques are necessary to probe the bulk structure of Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-) materials.

Transmission Electron Microscopy (TEM): TEM offers very high-resolution imaging of the internal structure of thin polymer films. To enhance contrast between different phases or between crystalline and amorphous regions, staining with heavy metal compounds (e.g., ruthenium tetroxide) may be required. TEM can reveal the size, shape, and distribution of crystalline domains (spherulites, lamellae) within the amorphous matrix.

Scanning Electron Microscopy (SEM): SEM is used to study the microstructure and morphology of the fracture surfaces of bulk polymer samples. This can provide information about the material's failure mechanisms, as well as the dispersion of any fillers or additives within the polymer matrix.

Together, these microscopic techniques provide a comprehensive understanding of the multiscale morphology of Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-), from the molecular-level arrangement of polymer chains to the macroscopic features of the bulk material.

Copolymerization of Ethene, 2 2 Ethoxyethoxy Ethoxy

Cationic Copolymerization with Other Vinyl Ethers

Cationic polymerization is the predominant method for polymerizing vinyl ethers. The mechanism involves the generation of a carbocationic active center that propagates by adding monomer units. This method allows for the combination of different vinyl ether monomers to produce copolymers with specific compositions and architectures.

Reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer (r1) versus the other monomer (r2). These values determine the copolymer composition and the sequence distribution of the monomer units along the polymer chain.

While specific reactivity ratios for the cationic copolymerization of Ethene, [2-(2-ethoxyethoxy)ethoxy]- are not extensively documented in publicly available literature, data from analogous systems provide insight into the expected behavior. For instance, studies on the copolymerization of other functional vinyl ethers have been conducted. The reactivity of vinyl ethers is heavily influenced by the nature of the substituent on the ether oxygen. Generally, electron-donating groups increase the monomer's reactivity toward a cationic propagating center.

Below is a table of reactivity ratios for related copolymerization systems, illustrating the range of values observed in these reactions.

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization TypeReference
4′-vinylbenzo-15-crown-5 (VCE)di(ethylene glycol) ethyl ether acrylate (B77674) (DEGEEA)0.550.11Radical koreascience.kr
Ethylene (B1197577) Glycol Dimethacrylate (EGDMA)Methyl Methacrylate (B99206) (MMA)0.69931.8635Radical mdpi.com
Ethylene Oxide (EO)2-(methylthio)ethyl glycidyl (B131873) ether (MTEGE)0.921.06Anionic Ring Opening acs.org

This table presents data from various copolymerization systems to provide context for typical reactivity ratios. The values are specific to the monomers and conditions listed.

Living cationic polymerization techniques enable the synthesis of well-defined block copolymers through the sequential addition of different monomers. rug.nlcore.ac.uk In this process, the polymerization of the first monomer is carried out to completion, leaving "living" polymer chains with active cationic ends. A second monomer is then introduced to the system, which initiates its polymerization from these active ends, resulting in the formation of a block copolymer.

A successful strategy for creating complex architectures involves the sequential base-assisted living cationic polymerization of various vinyl ethers. For example, well-defined triblock and pentablock terpolymers have been synthesized using n-butyl vinyl ether (nBVE), 2-chloroethyl vinyl ether (CEVE), and a silyl-protected di(ethylene glycol) vinyl ether (SiDEGVE). rsc.org This approach allows for precise control over the molecular weight and composition of each block. rsc.org The synthesis is typically performed at low temperatures in a non-polar solvent like n-hexane, using an initiating system such as n-butoxyethyl acetate (B1210297) (nBEA) with an ethylaluminum sesquichloride (Al2Et3Cl3) catalyst in the presence of a Lewis base like ethyl acetate. rsc.org

The table below summarizes the results for the synthesis of such block copolymers, demonstrating the high degree of control achievable.

Polymer IDBlock SequenceTarget Mn (g/mol)Actual Mn (g/mol)Polydispersity Index (PDI)Reference
P33PnBVE-b-PCEVE16,10016,3001.19 rsc.org
P35PnBVE-b-PCEVE-b-PSiDEGVE20,50020,8001.25 rsc.org
P45PSiDEGVE-b-PnBVE-b-PSiDEGVE18,00018,2001.22 rsc.org

Data adapted from a study on sequential living cationic polymerization of vinyl ethers. Mn = Number Average Molecular Weight. PDI = Polydispersity Index. rsc.org

Copolymerization with Functional Monomers

Incorporating functional monomers into poly(vinyl ether) chains is a key strategy for creating materials with advanced properties, such as stimuli-responsiveness or sites for further chemical modification.

To synthesize copolymers with pendent hydroxyl groups, one can copolymerize a non-functional vinyl ether with a vinyl ether that contains a hydroxyl group or a protected hydroxyl group. The hydroxyl-containing analog, di(ethylene glycol) vinyl ether (DEGVE), can be directly copolymerized via cationic or radical pathways to produce polymers with pendent hydroxyl functionalities. chemicalbook.com For instance, degradable and thermoresponsive copolymers have been synthesized through the radical copolymerization of hydroxyl-functional vinyl ethers like DEGVE with cyclic ketene (B1206846) acetals such as 2-methylene-1,3-dioxepane (B1205776) (MDO). rsc.org

Alternatively, a "protecting group" strategy is often employed in cationic polymerization to prevent the acidic proton of a hydroxyl group from interfering with the polymerization process. A vinyl ether monomer bearing a silyl-protected hydroxyl group, such as tert-butyldimethylsilyl ethylene glycol vinyl ether (SiEGVE), can be copolymerized, followed by a simple deprotection step (e.g., using acid or fluoride (B91410) ions) to reveal the hydroxyl groups on the final polymer. rsc.org

Carboxyl groups are generally not compatible with direct cationic polymerization. Therefore, their incorporation typically involves the copolymerization of a monomer with a protected carboxyl group (e.g., an ester) or a monomer with a different functional group that can be converted to a carboxylic acid post-polymerization.

The incorporation of specific functionalities can be achieved through two primary routes: copolymerizing functional monomers or post-polymerization modification.

Copolymerization of Functional Monomers : This is the most direct approach. A wide array of functional vinyl ethers can be synthesized and subsequently used in copolymerization. academie-sciences.fr For example, 2-chloroethyl vinyl ether (CEVE) can be incorporated into a polymer chain, and the chloroethyl group can then serve as a reactive site for nucleophilic substitution reactions to introduce a variety of other functionalities. rsc.org

Post-Polymerization Modification : This strategy involves creating a copolymer with reactive "handles" that can be modified in a subsequent step. The aforementioned use of silyl-protected hydroxyl groups is a prime example. rsc.org After the copolymer is formed, the silyl (B83357) groups are removed to yield hydroxyl groups, which can then be used for further reactions, such as esterification or attachment of biomolecules. researchgate.net This method provides great flexibility as it separates the challenges of polymerization from the introduction of sensitive functional groups.

Controlled Copolymerization Methodologies

Control over polymer architecture, molecular weight, and dispersity is crucial for creating high-performance materials. For vinyl ethers, living cationic polymerization is the most established controlled polymerization technique. acs.org

Living cationic polymerization of vinyl ethers, first discovered in the 1980s, allows for the synthesis of polymers with narrow molecular weight distributions (PDI < 1.2) and predictable molecular weights based on the monomer-to-initiator ratio. acs.orgresearchgate.net These systems operate by minimizing or eliminating chain transfer and termination reactions. This is often achieved by using a carefully selected initiating system, such as a protonic acid adduct combined with a Lewis acid (e.g., HI/I2 or HCl-adduct/ZnCl2), and conducting the reaction at low temperatures. acs.orgnih.gov The addition of a mild Lewis base can further stabilize the propagating carbocations, enhancing the "living" character of the polymerization. rsc.org

More recently, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been adapted for cationic systems. Cationic RAFT polymerization has emerged as a powerful and versatile technique that offers excellent control over the polymerization of vinyl ethers using a variety of catalysts, including organocatalysts, and can be triggered by external stimuli like light or electricity. acs.org This methodology expands the range of monomers and conditions that can be used for controlled copolymerization, facilitating the synthesis of novel block and other complex copolymer structures. acs.org

Architectural Control in Copolymer Systems

The precise control over the architecture of copolymers incorporating Ethene, [2-(2-ethoxyethoxy)ethoxy]-, also known as triethylene glycol ethyl ether acrylate or methacrylate, is crucial for tailoring their properties for specific applications. Advanced controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have enabled the synthesis of a variety of copolymer architectures with a high degree of control over molecular weight, low dispersity, and defined monomer sequences. These architectures include block, statistical, and branched copolymers.

Controlled radical polymerization methods are instrumental in creating well-defined polymer structures that were previously only achievable through more demanding techniques like ionic polymerization. nih.gov Techniques such as ATRP and RAFT are now commonly employed to produce polymers with controlled microstructures. nih.gov

Amphiphilic block copolymers are a significant class of materials synthesized using these controlled methods. For instance, a new class of amphiphilic block copolymers has been created by combining a biodegradable and biocompatible hydrophobic polyester, polylactic acid (PLA), with a hydrophilic polymer made from oligo ethylene glycol chains (triethylene glycol methyl ether methacrylate, TEGMA). nih.gov The synthesis of these PLA-b-PTEGMA block copolymers was achieved through a combination of ring-opening polymerization (ROP) and RAFT polymerization, allowing for the creation of varying ratios between the hydrophobic and hydrophilic blocks. nih.govmdpi.com

Similarly, the synthesis of functional block copolymers of polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) has been explored using sequential anionic polymerization, ATRP, and a combination of both methods. nih.gov In ATRP, an initiator like ethyl α-bromoisobutyrate is used in conjunction with a catalyst system such as copper(I) bromide and a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine. nih.gov

The synthesis of di- and triblock copolymers involving acrylates and methacrylates via ATRP has been reported, demonstrating that a poly(methyl methacrylate) macroinitiator can initiate the polymerization of acrylic monomers. cmu.edu For polyacrylates to effectively initiate the polymerization of methyl methacrylate, a halogen exchange is necessary, where the end group is a bromine atom and the catalyst is CuCl. cmu.edu

The architectural control also extends to the creation of branched and nanogel-type copolymers. RAFT polymerization is a versatile technique that allows for precise control over polymer architecture, molecular weight, and polydispersity, making it suitable for synthesizing polymers with complex structures. nih.gov For example, highly branched polystyrenes have been produced using a small amount of triethylene glycol dimethacrylate in a RAFT miniemulsion copolymerization. mcmaster.ca

Statistical copolymers with tunable microstructures can also be synthesized. The copolymerization of lauryl methacrylate and poly(ethylene glycol) methyl ether methacrylate by ATRP allows for the preparation of copolymers with varying compositions. uca.edu.ar The properties of these copolymers are influenced by the composition drift during polymerization. uca.edu.ar Furthermore, the synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate has been achieved in aqueous media via ATRP, with the resulting polymer's thermosensitivity and aggregation properties being significantly dependent on the copolymer architecture. nih.gov

The table below summarizes the molecular characteristics of PLA-b-PTEGMA block copolymers synthesized via a combination of ROP and RAFT, showcasing the control achieved over the copolymer architecture. nih.govmdpi.com

CopolymerMolar Ratio (LA:TEGMA)Mn ( g/mol )Đ (Mw/Mn)
BC115:8523,5001.25
BC225:7528,7001.30
BC335:6534,2001.35

Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index), LA = Lactide, TEGMA = Triethylene glycol methyl ether methacrylate.

Another example of architectural control is demonstrated in the synthesis of statistical copolymers of di(ethylene glycol) methyl ether methacrylate (MEO₂MA) and tri(ethylene glycol) methyl ether methacrylate (MEO₃MA) by ATRP. This method provides copolymers with controlled compositions and molecular weights, with dispersity indexes typically between 1.19 and 1.28. researchgate.net

The following table presents data for the ATRP synthesis of amphiphilic copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-butyl methacrylate (BMA), highlighting the control over molecular weight and low dispersity achieved. nih.gov

Copolymer ArchitectureComposition (DMAEMA:BMA)Mn,theo ( g/mol )Mn,SEC ( g/mol )Mw/Mn
Random50:5018,50017,2001.25
Gradient50:5018,50016,8001.30
Block50:5018,50019,5001.22

Mn,theo = Theoretical number-average molecular weight, Mn,SEC = Number-average molecular weight determined by Size Exclusion Chromatography, Mw/Mn = Polydispersity Index.

Theoretical and Computational Chemistry Studies of Ethene, 2 2 Ethoxyethoxy Ethoxy Systems

Density Functional Theory (DFT) for Reaction Mechanism Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become an indispensable tool in chemistry for studying reaction mechanisms, providing detailed information about the energies of reactants, products, and transition states. researchgate.netccspublishing.org.cn

For the cationic polymerization of vinyl ethers like Ethene, [2-(2-ethoxyethoxy)ethoxy]-, DFT can elucidate the roles of initiators, catalysts, and solvents, as well as the influence of impurities that can affect the reaction.

In cationic polymerization, the propagating species is a highly reactive carbocation, which is susceptible to reaction with various nucleophiles present in the system. semanticscholar.org Water and alcohols are common impurities in polymerization reactions and can act as potent chain transfer agents, leading to premature termination and a decrease in the final polymer's molecular weight.

DFT calculations can be employed to model the competitive interactions between the growing carbocationic chain end and nucleophiles like water or an alcohol. By calculating the activation energies for the different reaction pathways (propagation vs. chain transfer), the likelihood of each event can be compared.

Propagation Step: The carbocation reacts with another monomer molecule.

R-[CH(OR')-CH₂]n-CH⁺(OR') + CH₂=CH(OR') → R-[CH(OR')-CH₂]n+1-CH⁺(OR')

Chain Transfer to Water: The carbocation reacts with a water molecule, leading to a hydroxyl-terminated chain and regenerating a proton, which can initiate a new chain.

...-CH⁺(OR') + H₂O → ...-CH(OR')(OH) + H⁺

Chain Transfer to Alcohol: The carbocation reacts with an alcohol molecule, resulting in an ether-terminated chain and a proton.

...-CH⁺(OR') + R''OH → ...-CH(OR')(OR'') + H⁺

Although specific DFT studies on Ethene, [2-(2-ethoxyethoxy)ethoxy]- are not widely published, calculations on simpler vinyl ether systems demonstrate that the presence of the ether oxygen in the monomer side chain can influence the stability of the propagating carbocation through intramolecular interactions. The lone pairs on the ether oxygens of the [2-(2-ethoxyethoxy)ethoxy]- group can chelate the cationic center, potentially influencing its reactivity towards external nucleophiles. DFT would be the ideal tool to quantify these competing interactions and predict the conditions needed to favor propagation over termination.

The core of understanding a reaction mechanism lies in identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are exceptionally well-suited for locating the geometry of these transient species and calculating their energy, known as the activation energy barrier. acs.org

In the context of the cationic polymerization of Ethene, [2-(2-ethoxyethoxy)ethoxy]-, a DFT analysis of the transition state for the propagation step would involve modeling the approach of a monomer molecule to the carbocationic chain end. Key parameters that can be determined from such an analysis include:

Activation Energy (Ea): Determines the rate of the propagation reaction. A lower Ea corresponds to a faster polymerization rate.

Geometry of the Transition State: Provides insights into the stereochemistry of the monomer addition. This is crucial for understanding and controlling the tacticity (stereoregularity) of the resulting polymer, which significantly impacts its physical properties. semanticscholar.org

Charge Distribution: Shows how the positive charge is delocalized in the transition state, which helps to understand the electronic effects of the monomer's side chain.

For vinyl ethers, the mechanism often involves the formation of a cyclic oxonium ion-like transition state, which can be influenced by the choice of catalyst and solvent. semanticscholar.org Recent advancements in catalyst systems, often studied computationally, have aimed to control these transition states to achieve living polymerization and high stereoregularity. semanticscholar.org

Molecular Dynamics Simulations for Polymer Conformation and Interactions

While DFT is excellent for single reaction steps, Molecular Dynamics (MD) simulations are used to study the behavior of large systems, such as a polymer chain in solution, over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic evolution of the system. This allows for the investigation of polymer conformation, interactions with the solvent, and self-assembly behavior.

For poly(ethene, [2-(2-ethoxyethoxy)ethoxy]-), all-atom MD simulations can provide critical insights into its properties, particularly its response to temperature changes in aqueous solutions. Although direct MD studies on this specific polymer are scarce, extensive research on analogous poly(glycidyl ether)s (PGEs) and poly(ε-caprolactone)s with identical or similar oligo(ethylene glycol) side chains provide a strong basis for understanding its behavior. mdpi.comacs.org These polymers are known to exhibit a Lower Critical Solution Temperature (LCST), transitioning from a soluble coil state to an insoluble globule state as the temperature increases. researchgate.net

MD simulations can probe the molecular underpinnings of this transition by analyzing:

Radius of Gyration (Rg): A measure of the polymer chain's compactness. A sharp decrease in Rg with increasing temperature indicates the coil-to-globule transition, which is characteristic of the LCST behavior. sci-hub.se

Hydrogen Bonding: The number of hydrogen bonds between the polymer (specifically the ether oxygens in the side chains) and water molecules can be tracked. A decrease in polymer-water hydrogen bonds upon heating is a key driver of the phase separation. mdpi.com

Hydration Shell: The structure and dynamics of water molecules around the polymer, particularly around the hydrophobic ethyl groups and the more hydrophilic ether segments, can be analyzed.

The following table presents data from an MD simulation study on a closely related polymer, poly(2-(2-ethoxyethoxy)ethyl glycidyl (B131873) ether) (poly(EtEO₂GE)), which shares a similar side-chain structure and thermoresponsive properties.

Table 1: Radius of Gyration (Rg) of Analogous Thermoresponsive Polymers at Different Temperatures from MD Simulations. Data adapted from studies on poly(glycidyl ether)s. mdpi.com
PolymerMolecular Weight (g/mol)Temperature (K)Average Rg (nm)
poly(EtEOGE)25002781.25
poly(EtEOGE)25003001.22
poly(EtEOGE)25003231.05
poly(EtEO₂GE)25003231.30
poly(EtEO₂GE)25003431.18
poly(EtEO₂GE)25003681.08
Table 2: Average Number of Hydrogen Bonds Between Polymer and Water for Analogous Thermoresponsive Polymers. Data adapted from studies on poly(glycidyl ether)s. mdpi.com
PolymerMolecular Weight (g/mol)Temperature (K)Avg. Polymer-Water H-Bonds
poly(EtEOGE)2500278155
poly(EtEOGE)2500323120
poly(EtEO₂GE)2500323185
poly(EtEO₂GE)2500368145

These analogous data illustrate how MD simulations can quantify the structural and interactional changes that drive the macroscopic properties of such polymers.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity (e.g., reactivity, toxicity, or biological activity). In polymer chemistry, QSAR can be used to predict monomer reactivity based on calculated molecular descriptors.

For the cationic polymerization of a series of vinyl ether monomers, a QSAR model could be developed to predict the propagation rate constant based on descriptors for the monomer Ethene, [2-(2-ethoxyethoxy)ethoxy]- and its variants. These descriptors can be calculated using computational chemistry methods and typically include:

Electronic Descriptors: Such as the partial charge on the vinyl carbons or the energy of the highest occupied molecular orbital (HOMO). The electron-donating ability of the ether oxygen in the side chain is expected to increase the electron density of the double bond, making it more nucleophilic and thus more reactive in cationic polymerization.

Steric Descriptors: Such as molecular volume or specific steric parameters that quantify the bulkiness of the side chain. While the [2-(2-ethoxyethoxy)ethoxy]- group is flexible, its size could influence the approach of the monomer to the growing chain end.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

A hypothetical QSAR equation for monomer reactivity might look like:

log(Reactivity) = c₀ + c₁(HOMO Energy) + c₂(Charge on β-carbon) + c₃*(Steric Parameter)

While specific QSAR models for Ethene, [2-(2-ethoxyethoxy)ethoxy]- are not readily found in the literature, the principles of QSAR provide a framework for systematically screening and designing new monomers with desired reactivity based on their computationally derived structural features.

Polymerization Modeling and Simulation

Beyond the single-molecule or single-chain level, computational models can simulate the entire polymerization process to predict macroscopic outcomes like molecular weight distribution (MWD), conversion over time, and polymer microstructure. confis.czcore.ac.uk These models can be deterministic or stochastic.

Deterministic Models: These models use a set of ordinary differential equations (ODEs) to describe the change in concentration of all species (monomer, initiator, active chains, terminated chains) over time. mdpi.com Solving these equations provides average properties like the number-average (Mn) and weight-average (Mw) molecular weights. This approach is computationally efficient but does not provide information about the distribution itself.

Stochastic Models (Kinetic Monte Carlo): This approach simulates the reaction on a molecule-by-molecule basis. confis.cz The simulation follows the fate of individual polymer chains, with reaction events (initiation, propagation, chain transfer, termination) chosen stochastically based on their relative probabilities. This method is computationally more intensive but provides the full molecular weight distribution and detailed information on the microstructure of individual chains (e.g., branching). confis.cz

For the cationic polymerization of Ethene, [2-(2-ethoxyethoxy)ethoxy]-, a kinetic model would need to include rate constants for all elementary reaction steps. These rate constants can be estimated from experimental data or, increasingly, from quantum chemistry calculations (like DFT). Modeling and simulation are essential for process optimization, allowing for in-silico experiments to determine how conditions like temperature, monomer concentration, and initiator choice affect the final polymer properties. mdpi.com

Applications of Poly Ethene, 2 2 Ethoxyethoxy Ethoxy and Its Copolymers in Advanced Materials

Functional Poly(vinyl ether)s for Membrane Technologies

Poly(vinyl ether)s are increasingly recognized for their potential as foundational materials in membrane technology. Their chemical stability, particularly backbones free from aryl ether linkages, makes them attractive for use in harsh chemical environments, such as those found in electrochemical devices. dtu.dk

Anion exchange membranes (AEMs) are critical components in technologies like alkaline water electrolyzers and fuel cells. dtu.dkbohrium.com The performance of an AEM is largely dictated by a balance of properties including ionic conductivity, chemical stability, water uptake, and mechanical strength. bohrium.comnih.gov While specific data for AEMs made exclusively from poly(ethene, [2-(2-ethoxyethoxy)ethoxy]-) is not abundant, the characteristics of AEMs based on other poly(vinyl ether) and related polyaromatic backbones provide insight into their potential performance.

Key performance metrics for AEMs include:

Ionic Conductivity : The efficiency of ion transport through the membrane. High conductivity is essential for device performance. For instance, some crosslinked polybenzimidazole AEMs have shown high conductivity. bohrium.com Similarly, AEMs from Tröger's base polymers have achieved hydroxide (B78521) conductivity up to 141.5 mS cm⁻¹ at 80 °C. acs.org

Water Uptake (WU) and Swelling Degree (SD) : The amount of water a membrane absorbs. While water is necessary to facilitate ion transport, excessive water uptake can lead to high swelling, compromising the membrane's dimensional and mechanical stability. nih.gov The challenge lies in achieving high WU for conductivity while maintaining a low SD. nih.gov

Alkaline Stability : The membrane's resistance to degradation in highly alkaline environments, which is crucial for the long-term durability of devices like AEM water electrolyzers. bohrium.com Backbone chemistry is critical; polymers lacking electron-withdrawing groups like aryl ether linkages, such as those based on poly(vinyl benzyl (B1604629) chloride), tend to show enhanced stability. dtu.dk

Table 1: Performance Characteristics of Various Anion Exchange Membranes

This table presents data for different polymer systems to illustrate typical AEM performance metrics, as direct data for poly(ethene, [2-(2-ethoxyethoxy)ethoxy]-)-based AEMs is limited.

Poly(ether sulfone) (PES) is a common polymer used in membrane applications due to its mechanical and thermal stability. acs.org However, its intrinsic hydrophobicity often necessitates blending with more hydrophilic polymers to enhance water uptake and ion transport. dtu.dk Blending PES with a hydrophilic polymer like poly(vinylpyrrolidone) (PVP) serves as a model for how poly(ethene, [2-(2-ethoxyethoxy)ethoxy]-) could function in such a system.

In PSU/PVP blend membranes (where PSU is a type of PES), increasing the content of the hydrophilic PVP component drastically increases the electrolyte uptake. dtu.dk This enhanced uptake directly facilitates higher ion conductivity, a critical factor for applications in alkaline water electrolysis. dtu.dk Research on these blend membranes shows that even at high PVP contents (60-90 wt%), mechanically robust membranes can be formed, achieving ion conductivities in the technologically relevant range of 27-167 mS cm⁻¹ in 20 wt.% aqueous KOH at room temperature. dtu.dk This demonstrates a viable strategy for developing high-performance membranes by combining the structural integrity of PES with the hydrophilicity and ion-solvating capabilities of polymers like poly(ethene, [2-(2-ethoxyethoxy)ethoxy]-).

Table 2: Influence of PVP Content on Electrolyte Uptake and Conductivity in PSU/PVP Blend Membranes

This table illustrates the effect of a hydrophilic polymer on a poly(ether sulfone) matrix, serving as an analogue for a potential PES/poly(ethene, [2-(2-ethoxyethoxy)ethoxy]-) system.

"Smart" Polymer Systems from Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-) Copolymers

"Smart" polymers, or stimuli-responsive polymers, undergo significant, reversible changes in their physical or chemical properties in response to small changes in their environment. jchemrev.commdpi.com These stimuli can include temperature, pH, light, or electric fields. nih.govethz.ch Copolymers of ethene, [2-(2-ethoxyethoxy)ethoxy]- are prime candidates for creating such systems due to the inherent sensitivity of their oligo(ethylene glycol) side chains.

Many polymers with oligo(ethylene glycol) side chains exhibit thermoresponsiveness in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). rsc.orgtaylorandfrancis.com Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and becomes insoluble. taylorandfrancis.com This behavior is driven by a shift in the balance of hydrogen bonding interactions between the polymer and water molecules.

A study on poly[oligo(ethylene glycol) sorbate]s, which are structurally similar to poly(vinyl ether)s, provides direct insight. acs.org A polymer derived from 2-(2-(2-ethoxyethoxy)ethoxy)ethyl sorbate (B1223678) (EtEG3S)—a close analogue to the vinyl ether monomer of interest—was synthesized and its thermoresponsive properties were analyzed. The cloud point temperature (Tcp), which is the experimental measure of the LCST, was found to be dependent on several factors:

Polymer Concentration : The Tcp can vary with the concentration of the polymer in the solution. acs.org

Molecular Weight : The degree of polymerization influences the phase transition temperature. acs.org

Side-Chain Structure : The length and end-group of the oligo(ethylene glycol) side chain are critical in determining the LCST. For instance, polymers with longer or more hydrophilic side chains generally have higher LCSTs. rsc.orgacs.org

Table 3: Cloud Point Temperatures (Tcp) of Poly[2-(2-(2-ethoxyethoxy)ethoxy)ethyl sorbate] (PEtEG3S) in Aqueous Solution

This table presents data for a close structural analogue to demonstrate the thermoresponsive properties.

The creation of pH-responsive materials typically involves incorporating acidic or basic functional groups into the polymer structure. jchemrev.comethz.ch These groups can accept or release protons depending on the environmental pH, leading to changes in charge, conformation, and solubility. ethz.ch While poly(ethene, [2-(2-ethoxyethoxy)ethoxy]-) itself is not pH-responsive, it can be copolymerized with pH-sensitive vinyl ether monomers to create "smart" materials. acs.org

For example, copolymers could be synthesized with monomers containing amine groups, which become protonated and positively charged at low pH. jchemrev.comnih.gov This change in charge can trigger a variety of responses, such as the swelling of a hydrogel or the disassembly of nanoparticles. nih.gov The ability to fine-tune the polymer's pKa by adjusting the ratio of the pH-sensitive and nonionic (e.g., ethene, [2-(2-ethoxyethoxy)ethoxy]-) monomers allows for precise control over the pH at which the response occurs. nih.gov Furthermore, some poly(vinyl ether) systems can be designed with acid-labile acetal (B89532) linkages in the main chain, allowing the entire polymer to degrade under acidic conditions. acs.org

Amphiphilic Poly(vinyl ether) Structures

Amphiphilic polymers contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. This dual nature allows them to self-assemble in solution, typically forming core-shell micellar structures. acs.org Copolymers of ethene, [2-(2-ethoxyethoxy)ethoxy]- are ideal for creating such structures. The poly(ethene, [2-(2-ethoxyethoxy)ethoxy]-) segment serves as the hydrophilic block due to its polar ether linkages and ability to hydrogen bond with water.

To create an amphiphilic copolymer, this hydrophilic monomer can be polymerized with a hydrophobic vinyl ether monomer, such as n-butyl vinyl ether. acs.org The resulting block copolymer, when placed in an aqueous environment, will self-assemble to minimize the unfavorable interactions between the hydrophobic block and water. This typically results in the formation of nanoparticles with a hydrophobic core and a hydrophilic corona. acs.org These structures are of great interest for applications such as drug delivery, where the hydrophobic core can encapsulate non-polar molecules, while the hydrophilic shell provides stability in aqueous media. google.com The properties and morphology (e.g., spherical or rod-like micelles) of these self-assembled structures can be controlled by the relative lengths of the hydrophilic and hydrophobic blocks. acs.org

Micellar Formation and Self-Assembly in Aqueous Solutions

The self-assembly of polymers in aqueous solutions is a cornerstone of nanotechnology, enabling the formation of structured nanomaterials from individual polymer chains. Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, are particularly adept at this process. In water, these copolymers spontaneously organize to minimize the unfavorable interactions between their hydrophobic blocks and the aqueous environment, leading to the formation of core-shell nanostructures, most commonly micelles.

In the context of poly(EOEOVE), it is typically used as a hydrophilic and thermoresponsive block in copolymers. For instance, diblock copolymers of poly(EOEOVE) with a more hydrophobic polymer block can self-assemble into micelles. Below a certain temperature, the poly(EOEOVE) block is well-hydrated and soluble, forming the micellar corona, while the hydrophobic block forms the core.

A particularly interesting phenomenon arises when poly(EOEOVE) is copolymerized with another thermoresponsive polymer that has a different phase separation temperature. Research on diblock copolymers of poly(2-(2-ethoxy)ethoxyethyl vinyl ether) (poly(EOEOVE)) and poly(2-methoxyethyl vinyl ether) (poly(MOVE)) has demonstrated complex, temperature-dependent self-assembly. mdpi.comacs.org These copolymers exhibit multiple stages in aqueous solution as the temperature is increased:

Sol Phase (<40 °C): At lower temperatures, the polymer chains are fully dissolved.

Gel Phase (42–55 °C): In this range, the solution transforms into a transparent physical gel. This gel is composed of regularly arranged, packed spherical micelles. acs.org The formation of this ordered micellar structure is a result of the precise self-assembly driven by the changing hydration state of the polymer blocks.

Sol Phase (57–63 °C): Upon further heating, the gel structure dissolves, and the system returns to a clear liquid (sol) state. acs.org

Phase Separation (>63 °C): Finally, at higher temperatures, the polymer fully phase separates from the water, resulting in an opaque mixture. acs.org

This multi-stage behavior highlights a sophisticated form of self-assembly where micelles not only form but also organize into higher-order structures (gels) in response to temperature changes. The formation and stability of these assemblies can be finely tuned by the polymer's molecular weight and molecular weight distribution. mdpi.com

System Observed Behavior Temperature Range Structural Features
Poly(EOEOVE)-b-poly(MOVE)Sol≤40 °CDissolved polymer chains
Poly(EOEOVE)-b-poly(MOVE)Transparent Gel42–55 °CPacked, regularly arranged spherical micelles acs.org
Poly(EOEOVE)-b-poly(MOVE)Clear Liquid Sol57–63 °CDisassembled gel structure acs.org
Poly(EOEOVE)-b-poly(MOVE)Phase Separation>63 °COpaque mixture acs.org

Phase Separation Phenomena in Hydrophilic/Hydrophobic Systems

Thermoresponsive polymers exhibit a distinct phase separation from a solvent at a specific temperature. Polymers like poly(EOEOVE) are known for their Lower Critical Solution Temperature (LCST) behavior in water. Below the LCST, the polymer is soluble due to favorable hydrogen bonding between its ether oxygens and water molecules. Above the LCST, these hydrogen bonds are disrupted, leading to the dominance of polymer-polymer interactions, causing the polymer to become hydrophobic, dehydrate, and precipitate from the solution. mdpi.com This transition is reversible.

The LCST is a critical property that can be precisely controlled by several factors:

Polymer Composition: The inclusion of more hydrophobic or hydrophilic comonomers can decrease or increase the LCST, respectively.

Molecular Weight: The LCST can be dependent on the polymer's molar mass. acs.org

Additives: The presence of salts or other solutes in the solution can alter the water structure and affect the phase separation temperature.

In systems containing poly(EOEOVE), the phase transition is fundamental to its function. For block copolymers like poly(EOEOVE)-b-poly(MOVE), each block retains its own thermoresponsive character, leading to a dual-phase separation behavior that drives the complex sol-gel-sol transitions. acs.org The first transition temperature corresponds to the phase separation of one block, triggering the initial self-assembly into micelles, while the subsequent transitions are related to the other block and the interactions between the formed nanostructures. acs.org The study of these dynamics, sometimes using techniques like laser T-jump experiments, provides insight into the kinetics of polymer chain collapse and aggregation during phase separation. acs.orgyidu.edu.cn

Crosslinked Networks and Hydrogels from Poly(Ethene, [2-(2-ethoxyethoxy)ethoxy]-) Derivatives

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water without dissolving. When derived from "smart" polymers like poly(EOEOVE), the resulting hydrogels can exhibit stimuli-responsive swelling/deswelling behavior, making them highly attractive for advanced applications.

Synthesis of Macrocrosslinked Polymer Networks

To form a hydrogel, polymer chains must be connected by crosslinks to create a continuous network. This can be achieved through several methods, which are broadly applicable to vinyl polymers like poly(EOEOVE).

Chemical Crosslinking: This is the most common method and involves the copolymerization of a monovinyl monomer (like ethene, [2-(2-ethoxyethoxy)ethoxy]-) with a divinyl comonomer, which acts as a crosslinker. itu.edu.tr The crosslinker has two reactive vinyl groups, allowing it to connect two growing polymer chains, forming a network junction. Alternatively, linear poly(EOEOVE) chains can be chemically crosslinked after polymerization if they are first functionalized with reactive groups. For example, hydroxyl or amine groups could be introduced into the polymer and then crosslinked using agents like glutaraldehyde (B144438) or di-epoxides. itu.edu.tr

Physical Crosslinking: This method relies on non-covalent interactions to form network junctions. For polymers, these can include hydrogen bonds, hydrophobic interactions, or crystalline domains. A common technique is freeze-thawing, where repeated cycles of freezing and thawing a polymer solution can induce the formation of microcrystalline regions that act as physical crosslinks. arabjchem.org Given the thermoresponsive nature of poly(EOEOVE), changes in temperature could be used to induce hydrophobic association among polymer chains, leading to physical gelation, as seen in its block copolymers. acs.org

Radiation Crosslinking: High-energy radiation, such as gamma rays or electron beams, can be used to generate radicals on the polymer chains. itu.edu.tr These radicals can then combine to form covalent crosslinks between chains, creating a hydrogel network without the need for chemical crosslinkers.

Structure-Property Relationships in Crosslinked Poly(vinyl ether) Gels

The macroscopic properties of a hydrogel, such as its swelling capacity, mechanical strength, and response speed, are directly dictated by the structure of its polymer network. Understanding these relationships is key to designing functional materials.

Crosslinking Density: This is one of the most critical parameters. It refers to the number of crosslinks per unit volume of the gel.

High Crosslink Density: Results in a tighter network with smaller mesh sizes. These gels are typically more rigid, have higher mechanical strength (tensile strength), and exhibit a lower degree of swelling. researchgate.net

Low Crosslink Density: Leads to a looser network with larger mesh sizes. These gels can absorb more water (higher swelling ratio) but are mechanically weaker and more flexible. researchgate.net

The relationship between the molecular weight of the crosslinker and the resulting network properties has been studied in poly(vinyl ether) systems. Using a higher molecular weight crosslinker, such as a long-chain poly(ethylene glycol) (PEG), results in a lower crosslink density, leading to higher swelling rates. researchgate.net Conversely, a short-chain crosslinker creates a more rigid network with a higher crosslink density and lower swelling. researchgate.net

Network Parameter Effect on Gel Properties
Increasing Crosslink Density Decreased swelling capacity, Increased mechanical strength, Slower response time
Decreasing Crosslink Density Increased swelling capacity, Decreased mechanical strength, Faster response time
Increasing Hydrophobicity of Crosslinker Decreased swelling degree in water, Potential shift in LCST mdpi.com

Monomer/Polymer Concentration: The initial concentration of the polymer or monomer during synthesis also affects the network. Higher initial concentrations generally lead to a higher crosslink density and more robust gels.

For a thermoresponsive gel made from a poly(EOEOVE) derivative, these structural factors would directly control the temperature at which it deswells (the Volume Phase Transition Temperature, VPTT) and the magnitude of this volume change. A gel with a lower crosslink density would likely exhibit a sharper and larger volume change at the transition temperature compared to a highly crosslinked, more restricted network.

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